molecular formula C8H6ClNS B8736508 5-Chloro-2-(methylthio)benzonitrile

5-Chloro-2-(methylthio)benzonitrile

Cat. No.: B8736508
M. Wt: 183.66 g/mol
InChI Key: XXDMQVBJRAFVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(methylthio)benzonitrile (C₈H₅ClNS) is a benzonitrile derivative substituted with a chlorine atom at the 5-position and a methylthio (-SCH₃) group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitrile group and the sulfur-containing substituent, which influence its reactivity and biological activity.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

5-chloro-2-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H6ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3

InChI Key

XXDMQVBJRAFVLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural analogs of 5-Chloro-2-(methylthio)benzonitrile differ primarily in substituents, which impact electronic properties, steric effects, and intermolecular interactions. Key compounds include:

Table 1: Structural Comparison

Compound Substituents Molecular Formula Molecular Weight
This compound Cl, SCH₃ C₈H₅ClNS 187.65 (calc.)
5-Chloro-2-hydroxybenzonitrile Cl, OH C₇H₄ClNO 153.56
5-Bromo-2-hydroxybenzonitrile Br, OH C₇H₄BrNO 198.02
4-Chloro-5-fluoro-2-hydroxybenzonitrile Cl, F, OH C₇H₃ClFNO 171.56
5-Chloro-2-(oxolan-3-yloxy)benzonitrile Cl, oxolane-O C₁₁H₁₀ClNO₂ 223.66 (calc.)
  • Substituent Effects :
    • The methylthio group (-SCH₃) in the target compound is less polar than hydroxyl (-OH) but more lipophilic, enhancing membrane permeability compared to hydroxy analogs .
    • Halogen substitution (Cl vs. Br) alters molecular weight and van der Waals interactions, affecting crystallinity and melting points .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Compound LogD (pH 7.4) Polar Surface Area (Ų) H-bond Acceptors H-bond Donors
This compound ~2.5 (est.) ~40 1 (nitrile) 0
5-Chloro-2-hydroxybenzonitrile N/A 42.25 3 1
5-Chloro-2-(oxolan-3-yloxy)benzonitrile 2.18 42.25 3 0
  • Lipophilicity : The methylthio group contributes to higher LogD values compared to hydroxy derivatives, suggesting improved lipid solubility .
  • Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) form intramolecular O–H⋯N bonds, stabilizing crystal structures and reducing solubility in apolar solvents .

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